molecular formula C30H42O2 B1196035 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) CAS No. 809-73-4

4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one)

Cat. No. B1196035
CAS RN: 809-73-4
M. Wt: 434.7 g/mol
InChI Key: VEDXDZRQOYXKTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related derivatives, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, has been efficiently catalyzed by urea under ultrasound, showcasing high yields and environment-friendly procedures (Ji-tai Li et al., 2012). Furthermore, the use of ZnO and ZnO–acetyl chloride as catalysts in the synthesis of arylmethylene bis derivatives from dimedone and various aldehydes highlights the versatility and efficiency of catalytic processes in synthesizing complex organic compounds (M. Maghsoodlou et al., 2010).

Molecular Structure Analysis

The molecular structures of related compounds have been extensively studied, revealing non-planar carbocyclic rings and significant bond lengths and angles. Gas electron-diffraction and X-ray diffractometer data provided insights into the molecules' non-planar structures and the deformation of sp2 bond angles from ideal values, offering a deeper understanding of the structural characteristics of these polyenes (M. Trætteberg et al., 1982); (M. Noltemeyer et al., 1982).

Scientific Research Applications

  • Crystal structure of dicarbonyl [N,N′- (1,2-dimethyl-1,2-ethanediylidene)bis [2,6-bis (1-methylethyl)benzenamine]-N, N ′]nickel (0), C 30 H 40 N 2 NiO 2 : This compound, which includes a similar ethanediylidene group, was synthesized and its crystal structure was studied. The synthesis involved dissolving the precursor complex in anhydrous n-hexane at room temperature and bubbling a CO gas stream into the solution .

properties

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDXDZRQOYXKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001622
Record name 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one)

CAS RN

809-73-4
Record name 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRA-TERT-BUTYLSTILBENEQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY2R1QJU09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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